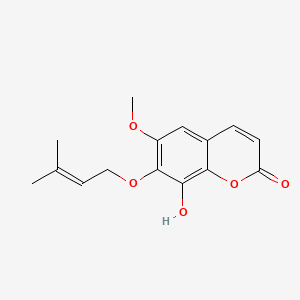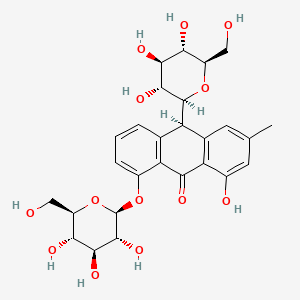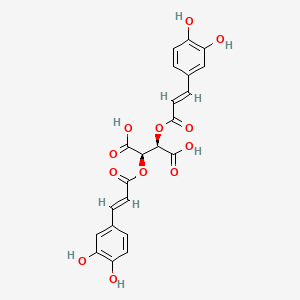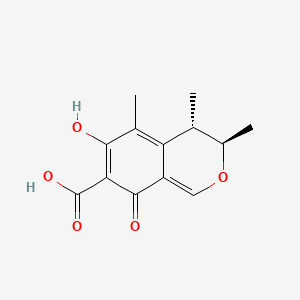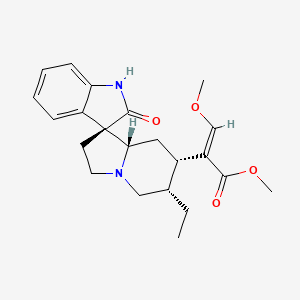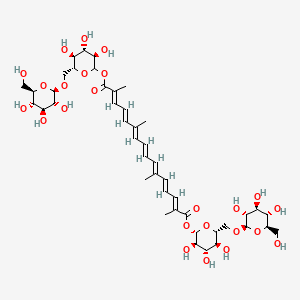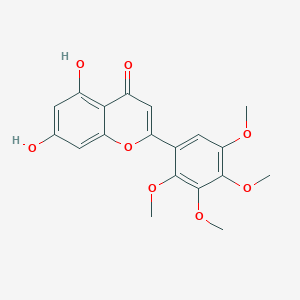
5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone is a natural product found in Psiadia punctulata and Gardenia thailandica with data available.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The synthesis and structural analysis of 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone and similar compounds have been a subject of interest in phytochemistry. For instance, Horie et al. (1988) synthesized several dimethoxyflavones, including compounds closely related to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone, and clarified their properties using UV and NMR spectral data (Horie et al., 1988).
Natural Occurrence and Isolation
- Flavones, including 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone, have been isolated from various plants, such as Psiadia punctulata, as reported by Juma et al. (2001). This demonstrates the compound's presence in nature and its potential for extraction from plant sources (Juma et al., 2001).
Biotransformation and Metabolism
- The metabolism and biotransformation of polymethoxyflavones like 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone have been studied, particularly in the context of human gut bacteria. For example, Kim et al. (2014) investigated how polymethoxyflavones are metabolized by human intestinal bacterium, leading to the production of various demethylated metabolites, which could have different biological activities (Kim et al., 2014).
Potential Biological Activities
- Some studies have explored the biological activities of compounds structurally similar to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone. For instance, Kongkum et al. (2012) isolated flavones from Gardenia carinata, demonstrating activities like DNA topoisomerase IIα inhibition and anti-HIV-1 properties (Kongkum et al., 2012).
Antitumor Potential
- Research on flavones structurally similar to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone has indicated potential antitumor activities. For example, Seo et al. (2003) isolated flavones from Artemisia argyi, which exhibited inhibitory activities against tumor cell lines and neovascularization (Seo et al., 2003).
Propriétés
Numéro CAS |
206358-02-3 |
|---|---|
Nom du produit |
5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone |
Formule moléculaire |
C19H18O8 |
Poids moléculaire |
374.34 |
Synonymes |
2'-Methoxytricin-4'-methylether; 5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



